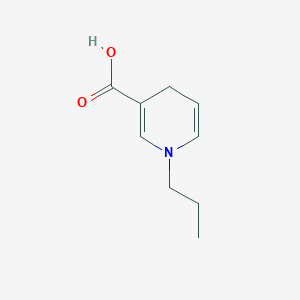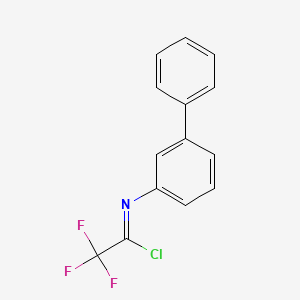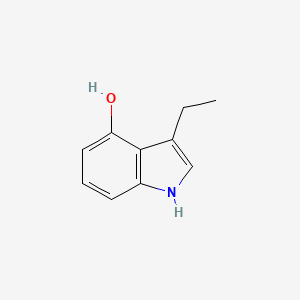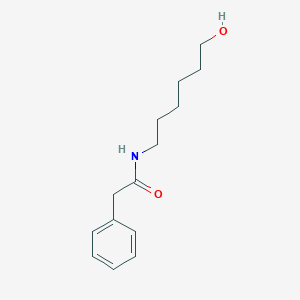
N-(6-Hydroxyhexyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxyhexyl)-2-phenylacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenylacetamide core with a hydroxyhexyl side chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxyhexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetamide with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the electrophilic carbon of the bromohexanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(6-Hydroxyhexyl)-2-phenylacetamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming N-(6-oxohexyl)-2-phenylacetamide.
Reduction: The compound can be reduced to form N-(6-hydroxyhexyl)-2-phenylethylamine, where the amide group is reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: N-(6-oxohexyl)-2-phenylacetamide
Reduction: N-(6-hydroxyhexyl)-2-phenylethylamine
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: N-(6-Hydroxyhexyl)-2-phenylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly as a precursor for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of N-(6-Hydroxyhexyl)-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyhexyl side chain allows it to form hydrogen bonds with target molecules, while the phenylacetamide core provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(6-Hydroxyhexyl)benzylamine
- N-(6-Hydroxyhexyl)-2-methyl-2-propenamide
- N-(6-Hydroxyhexyl)-2-phenylethylamine
Comparison: N-(6-Hydroxyhexyl)-2-phenylacetamide stands out due to its unique combination of a phenylacetamide core and a hydroxyhexyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it more versatile in various applications compared to its analogs. For instance, N-(6-Hydroxyhexyl)benzylamine lacks the amide functionality, which limits its reactivity in certain chemical reactions. Similarly, N-(6-Hydroxyhexyl)-2-methyl-2-propenamide has a different core structure, affecting its overall chemical behavior and applications.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-(6-hydroxyhexyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H21NO2/c16-11-7-2-1-6-10-15-14(17)12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) |
Clé InChI |
CYQUUMWLDGUUSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
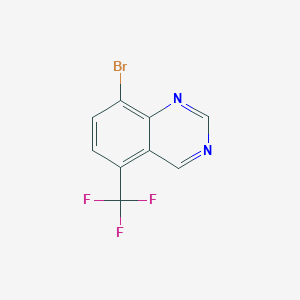
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)


![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)


